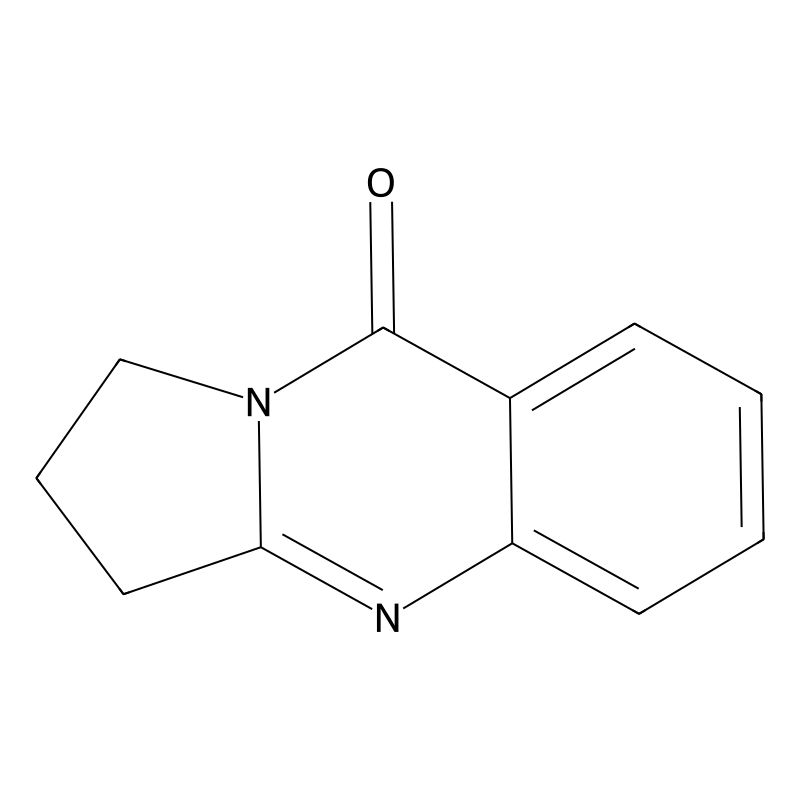

Deoxyvasicinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acetylcholinesterase Inhibition:

Deoxyvasicinone has been shown to exhibit acetylcholinesterase (AChE) inhibitory activity in in vitro studies. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory, learning, and muscle function. Inhibition of AChE can potentially be beneficial in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where decreased cholinergic function is observed []. However, further research is needed to understand the specific mechanisms of Deoxyvasicinone's AChE inhibition and its potential therapeutic implications.

Antibacterial Activity:

Studies have identified antibacterial activity of Deoxyvasicinone against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. This suggests its potential role in developing new antimicrobial agents, but further investigation is crucial to determine its effectiveness, safety, and optimize its activity.

Other Potential Applications:

Preliminary research also suggests Deoxyvasicinone might possess antioxidant, anti-inflammatory, and bronchodilatory properties [, ]. However, these findings are based on limited in vitro or animal studies, and further research is necessary to determine the validity and potential therapeutic applications of these effects.

Deoxyvasicinone is a naturally occurring alkaloid primarily derived from the plant Adhatoda vasica, commonly known as Malabar nut. It belongs to the class of compounds known as quinazolinones, characterized by a fused pyrrolidine and quinazoline ring structure. The molecular formula of deoxyvasicinone is C₁₄H₁₃N₃O, and its structure includes a 2-pyrrolidinone moiety that contributes to its biological activity. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-Alzheimer's effects .

Deoxyvasicinone undergoes various chemical transformations, particularly at the C-3 position of the pyrrolidine ring. Notable reactions include:

- Condensation Reactions: Deoxyvasicinone can condense with aromatic and aliphatic aldehydes without requiring catalysts, indicating its high reactivity .

- Electrophilic Substitution: The compound reacts with electrophiles at the C-3 methylene group, leading to the formation of modified pyrrolo[2,1-b]quinazolinones .

- Reactions with Organolithium Compounds: It has been shown to react with organolithium compounds, facilitating further synthetic modifications .

These reactions are crucial for synthesizing derivatives with enhanced biological activities.

Deoxyvasicinone exhibits significant biological activities:

- Anti-Alzheimer's Properties: Recent studies have identified deoxyvasicinone derivatives as potential multi-target agents against Alzheimer's disease. These derivatives show promise in inhibiting acetylcholinesterase and amyloid beta aggregation, which are critical in Alzheimer's pathology .

- Anti-Melanogenic Activity: Research indicates that deoxyvasicinone has anti-melanogenic effects, downregulating melanogenic enzymes, which could be beneficial in treating skin pigmentation disorders .

- Anti-Cancer Effects: The compound has been investigated for its potential anti-cancer properties, contributing to ongoing research into novel therapeutic agents for various malignancies .

Several synthesis methods for deoxyvasicinone have been documented:

- Traditional Synthesis: The original synthesis involved complex multi-step processes that required careful handling of reagents and conditions .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted domino reactions that streamline the synthesis process, enhancing yield and reducing reaction times .

- Total Synthesis Approaches: Total syntheses have also been reported using innovative strategies that incorporate various reaction conditions to achieve the desired product efficiently .

These methods highlight the versatility in synthesizing deoxyvasicinone and its derivatives.

Deoxyvasicinone has several applications across different fields:

- Pharmaceutical Development: Its derivatives are being explored as potential treatments for neurodegenerative diseases like Alzheimer's and various cancers.

- Cosmetic Industry: Due to its anti-melanogenic properties, deoxyvasicinone is being investigated for use in skin care products aimed at reducing pigmentation issues.

- Natural Product Research: As a natural alkaloid, it serves as a model compound for studying plant-derived pharmaceuticals and their mechanisms of action.

Interaction studies involving deoxyvasicinone focus on its binding affinity and efficacy against specific biological targets:

- Enzyme Inhibition Studies: Research has shown that deoxyvasicinone derivatives can inhibit key enzymes such as acetylcholinesterase, contributing to their potential therapeutic effects in Alzheimer's disease .

- Molecular Docking Studies: Computational studies have been conducted to predict how deoxyvasicinone interacts with various targets at the molecular level, providing insights into its mechanism of action and guiding further drug design efforts.

Deoxyvasicinone shares structural and functional similarities with several related compounds. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Vasicinone | Similar quinazolinone structure | Anti-inflammatory, anti-cancer |

| Mackinazolinone | Fused pyrrolidine-quinazoline ring | Antimicrobial properties |

| 8-Hydroxydeoxyvasicinone | Hydroxylated derivative | Enhanced anti-cancer activity |

| Quinaldine | Pyridine ring fused with quinazoline | Antimicrobial activity |

Uniqueness of Deoxyvasicinone:

Deoxyvasicinone is distinguished by its specific reactivity patterns at the C-3 position and its diverse range of biological activities compared to these similar compounds. Its ability to form stable derivatives with unique pharmacological profiles sets it apart in drug discovery efforts.

Deoxyvasicinone, a quinazoline alkaloid, was first identified in the mid-20th century during phytochemical investigations of medicinal plants. Initial isolation efforts focused on Peganum harmala (Zygophyllaceae), a species historically used in traditional medicine across Asia and the Middle East. The compound’s discovery expanded in 1970 when Hart, Johns, and Lamberton isolated it from Mackinlaya macrosciadia (Araliaceae), marking its first reported occurrence outside the Zygophyllaceae family. Early structural elucidation revealed a tricyclic framework combining quinazoline and pyrrolidine moieties, distinguishing it from related alkaloids like vasicinone. Synthetic routes, such as the condensation of anthranilic acid with 4-aminobutanoic acid, were developed to confirm its structure and enable further pharmacological studies.

Natural Occurrence and Botanical Sources

Deoxyvasicinone occurs in diverse plant families, often coexisting with structurally related alkaloids (Table 1). Key botanical sources include:

In Peganum harmala, deoxyvasicinone coexists with β-carbolines (e.g., harmine, harmaline) and vasicinone, contributing to the plant’s broad bioactivity. Arundo donax synthesizes deoxyvasicinone alongside tryptamine-derived alkaloids, highlighting its role in plant secondary metabolism.

Classification within Quinazoline Alkaloids

Deoxyvasicinone (C₁₁H₁₀N₂O) belongs to the pyrroloquinazoline subgroup, characterized by a fused tricyclic system (Figure 1). Its structure comprises:

- Quinazolinone core: A bicyclic system with a ketone at position 9.

- Pyrrolidine ring: A five-membered nitrogen-containing ring fused at positions 2 and 3.

This classification contrasts with vasicinone, which features a hydroxyl group at position 3, conferring distinct physicochemical and pharmacological properties. Structural analogs, such as rutaecarpine and deoxyvasicine, share the quinazoline backbone but differ in ring saturation and substituents.

Table 2: Structural Comparison of Deoxyvasicinone and Vasicinone

| Property | Deoxyvasicinone | Vasicinone |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O | C₁₁H₁₀N₂O₂ |

| Functional Groups | Ketone (C9) | Ketone (C9), hydroxyl (C3) |

| Bioactivity | AChE inhibition | Vasorelaxation |

Research Significance and Academic Interest

Deoxyvasicinone has emerged as a scaffold for multifunctional drug development due to its modifiable structure and diverse bioactivities:

Neurodegenerative Disease Research

- Alzheimer’s Disease: Derivatives like g17 inhibit acetylcholinesterase (IC₅₀ = 0.24 μM), chelate metals, and suppress amyloid-β aggregation (68.34% at 10 μM). Hybrid molecules combining deoxyvasicinone with donepezil exhibit dual inhibition of AChE and β-secretase (BACE1 IC₅₀ = 0.085 μM).

- Neuroinflammation: Deoxyvasicinone analogs reduce pro-inflammatory cytokines (TNF-α, IL-1β) and downregulate iNOS/COX-2 in microglial cells.

Antiparasitic Applications

- Antiplasmodial Activity: Co-occurring with harmine in Peganum harmala, deoxyvasicinone contributes to antiplasmodial effects against Plasmodium falciparum (IC₅₀ = 8.0 μg/mL for harmine).

Cancer Therapeutics

- NEDD8-Activating Enzyme (NAE) Inhibition: Valine-linked derivatives (e.g., compound 9) selectively inhibit NAE (IC₅₀ = 3.2 μM), disrupting protein degradation pathways in cancer cells.

Synthetic Chemistry

- Annulation Reactions: Deoxyvasicinone serves as a precursor in imidazolidinone syntheses, enabling efficient routes to polycyclic alkaloids like rutaecarpine.

These multidisciplinary applications underscore deoxyvasicinone’s versatility, driving ongoing studies into structure-activity relationships and novel derivatives.

Figure 1: Structural Features of Deoxyvasicinone

O ǁ N———C9 | | C1—C2—C3 | | C8—C7—C6 Tricyclic framework highlighting quinazolinone (blue) and pyrrolidine (green) rings.

Table 3: Pharmacological Targets of Deoxyvasicinone Derivatives

Early Synthetic Approaches

The earliest synthetic approaches to deoxyvasicinone were developed in the context of broader studies on quinazolinone alkaloids. The initial syntheses were characterized by multi-step procedures that relied on the condensation of aromatic amines with aliphatic aldehydes or acids, followed by cyclization and oxidation steps. In 1936, Karl Schöpf reported the first synthesis of deoxyvasicinone, starting from Δ¹-pyrroline and 2-aminobenzaldehyde. The condensation product, a dihydroquinazolinium derivative, underwent rearrangement in the presence of a platinum catalyst to yield deoxyvasicinone. This method was later revised to use 4-aminobutanal-diethylacetal and potassium ferricyanide as the oxidant, with the product characterized as its picrate derivative [1].

Subsequent refinements included the use of anthranilic acid and 4-aminobutanoic acid, heated at reflux in xylene with phosphorus pentoxide as a dehydrating agent. This approach gave deoxyvasicinone as the major product after chromatographic purification. The method was adopted and modified by several research groups, who used it to prepare a variety of nitrated and substituted analogues of deoxyvasicinone by introducing different substituents on the aromatic ring or on the aliphatic chain [1].

These early syntheses were characterized by relatively low yields, the need for harsh reaction conditions, and the requirement for multiple purification steps. Nevertheless, they established the basic chemical logic for constructing the tricyclic quinazolinone core of deoxyvasicinone and paved the way for subsequent methodological innovations.

Traditional Cyclization Methods

Traditional cyclization methods for deoxyvasicinone synthesis typically involve the formation of the quinazolinone core via intramolecular condensation or cyclodehydration reactions. One representative example is the cyclization of 2-(3-bromopropyl)quinazolin-4-one in alkaline media, which yields deoxyvasicinone through the removal of the bromide group and the formation of the pyrrolo[2,1-b]quinazolin-9(1H)-one skeleton [1]. This approach relies on the prior preparation of suitable intermediates, such as 2-(3-phenoxypropyl)quinazolin-4-one, which can be brominated and then cyclized under basic conditions.

Another traditional method involves the condensation of anthranilamide with γ-lactone or related cyclic anhydrides, followed by ring closure to form the tricyclic system [2]. These methods often require elevated temperatures and the use of dehydrating agents or strong acids to promote cyclization. The mechanistic pathways typically involve nucleophilic attack of an amino group on an activated carbonyl, followed by elimination of water and closure of the heterocyclic ring.

The yields and selectivity of these traditional cyclization methods are influenced by the nature of the starting materials, the reaction conditions, and the presence of substituents on the aromatic or aliphatic components. Despite their limitations, these methods remain important for the synthesis of deoxyvasicinone and its analogues, especially in the context of structure-activity relationship studies.

Table 1. Classical Synthetic Approaches to Deoxyvasicinone

| Year | Starting Materials | Key Steps | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1936 | Δ¹-pyrroline, 2-aminobenzaldehyde | Condensation, rearrangement | Pt catalyst | Not reported | [1] |

| 1947 | 2-aminobenzaldehyde, 4-aminobutanal-diethylacetal | Condensation, oxidation | Potassium ferricyanide | Not reported | [1] |

| 1970s | Anthranilic acid, 4-aminobutanoic acid | Condensation, cyclization | Xylene, P₂O₅ | Moderate | [1] |

| 1980s | 2-(3-bromopropyl)quinazolin-4-one | Bromination, cyclization | Alkaline media | Moderate to good | [1] |

Modern Synthetic Strategies

Microwave-Assisted Syntheses

The advent of microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including deoxyvasicinone. Microwave irradiation offers significant advantages in terms of reaction rate, yield, and selectivity, often enabling transformations that are difficult or inefficient under conventional heating.

In a landmark study, Ji-Feng Liu and colleagues reported the total synthesis of deoxyvasicinone, mackinazolinone, and 8-hydroxydeoxyvasicinone via novel microwave-assisted domino reactions [4] [5]. The process involved the use of microwave irradiation to promote rapid cyclization and condensation steps, leading to the efficient formation of the tricyclic quinazolinone core. The methodology enabled the synthesis of deoxyvasicinone and related derivatives in high yields and with excellent purity, significantly reducing reaction times compared to classical methods.

The key advantages of microwave-assisted synthesis include uniform heating, reduced side reactions, and the ability to drive reactions to completion in a matter of minutes. This approach has been particularly valuable for the synthesis of natural product derivatives and for the rapid generation of compound libraries for biological screening.

Table 2. Microwave-Assisted Synthesis of Deoxyvasicinone

| Product | Key Reactants | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Deoxyvasicinone | Suitable precursors (see text) | Minutes | High | [4] [5] |

| Mackinazolinone | Suitable precursors | Minutes | High | [4] [5] |

| 8-Hydroxydeoxyvasicinone | Suitable precursors | Minutes | High | [4] [5] |

One-Pot Total Synthesis Approaches

One-pot total synthesis strategies aim to streamline the preparation of complex molecules by combining multiple reaction steps into a single operation, thereby minimizing the need for intermediate purification and reducing waste. For deoxyvasicinone, one-pot syntheses have been developed that exploit the reactivity of cyclic anhydrides and imides as starting materials.

A concise and efficient one-pot total synthesis of deoxyvasicinone was described by Mhaske and colleagues, who utilized cyclic anhydrides such as succinic anhydride as starting materials [2]. The approach involved nucleophilic ring opening with primary aromatic amines, followed by cyclization to generate the tricyclic quinazolinone core. The overall yield was high, and the method allowed for the facile preparation of deoxyvasicinone and related alkaloids.

Microwave-assisted one-pot syntheses have further enhanced the efficiency of these approaches, enabling the rapid assembly of the target molecule from simple precursors [4] [5]. The combination of one-pot strategies with modern activation methods represents a significant advance in the synthetic chemistry of deoxyvasicinone.

Table 3. One-Pot Synthesis of Deoxyvasicinone

| Starting Material | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| Succinic anhydride | Ring opening, cyclization | High | [2] |

| Various precursors | Microwave-assisted domino reaction | High | [4] [5] |

Regioselective Lithiation Pathways

Regioselective lithiation has emerged as a powerful tool for the functionalization of heterocyclic compounds, enabling the selective introduction of substituents at specific positions on the aromatic ring. In the context of deoxyvasicinone synthesis, regioselective lithiation has been employed to facilitate the construction of the quinazolinone core and to allow for the introduction of structural diversity.

Potewar, Ingale, and Srinivasan reported an efficient synthesis of deoxyvasicinone via a regioselective lithiation-intramolecular electrophilic reaction approach [6]. The method involved the lithiation of a suitable precursor, followed by intramolecular cyclization to form the tricyclic system. This approach provided good overall yields and allowed for the selective modification of the aromatic ring, enabling the preparation of a variety of substituted deoxyvasicinone derivatives.

The regioselective lithiation strategy is particularly valuable for the synthesis of analogues and for the exploration of structure-activity relationships, as it allows for the targeted introduction of functional groups at positions that are otherwise difficult to access.

Table 4. Regioselective Lithiation in Deoxyvasicinone Synthesis

| Precursor | Lithiation Agent | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suitable aromatic precursor | Organolithium reagent | Intramolecular | Deoxyvasicinone | Good | [6] |

Synthetic Derivatives and Analogues

Structural Modifications at Different Positions

The synthesis of deoxyvasicinone derivatives and analogues has been an area of active research, driven by the desire to explore the structure-activity relationships of this class of compounds and to generate molecules with enhanced or novel biological properties. Structural modifications have focused on the introduction of substituents at various positions on the quinazolinone core, as well as on the aliphatic side chains.

One approach involves the bromination of intermediates such as 2-(3-phenoxypropyl)quinazolin-4-one, followed by cyclization to yield 3-substituted deoxyvasicinone derivatives [1]. The ability of deoxyvasicinone analogues to react at the C-3 position with electrophiles has been demonstrated, leading to a range of modified pyrrolo[2,1-b]quinazolinones. Mechanistic studies, including deuterium labeling experiments, have provided insights into the pathways involved in these transformations.

Recent work has also focused on the synthesis of acetyl deoxyvasicinone analogues from 2-(4-oxopentyl)quinazolin-4(3H)-ones via different cyclization processes [3]. For example, iodocyclization in basic conditions yields a 1-acetyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one analogue, while geminal dichlorination followed by intramolecular C–N bond formation produces a 1-acetylpyrrolo[2,1-b]quinazolin-9(3H)-one analogue.

Table 5. Structural Modifications of Deoxyvasicinone

| Modification | Method | Product | Reference |

|---|---|---|---|

| Bromination at C-3 | Bromination, cyclization | 3-Bromo-deoxyvasicinone | [1] |

| Acetylation | Iodocyclization, C–N bond formation | Acetyl deoxyvasicinone analogues | [3] |

Semi-Synthetic Hybrid Molecules

The generation of semi-synthetic hybrid molecules based on the deoxyvasicinone scaffold has expanded the chemical diversity and potential biological activity of this class of compounds. Semi-synthetic approaches typically involve the modification of naturally derived deoxyvasicinone or its synthetic analogues through the introduction of additional functional groups or by coupling with other bioactive moieties.

For example, the conversion of deoxyvasicinone to vasicinone via N-bromosuccinimide bromination, or to other alkaloids such as rutecarpine and isaindigotone, has been demonstrated using a variety of synthetic transformations [2]. These modifications often require careful control of reaction conditions to preserve the integrity of the tricyclic core while introducing new functionality.

Hybrid molecules that combine the quinazolinone core of deoxyvasicinone with other pharmacophores have been explored as potential cytotoxic agents and as probes for biological studies. The development of such hybrids relies on the versatility of the synthetic methods described above, particularly those that allow for late-stage functionalization and selective derivatization.

Table 6. Semi-Synthetic Derivatives of Deoxyvasicinone

| Starting Material | Modification | Hybrid Product | Reference |

|---|---|---|---|

| Deoxyvasicinone | NBS bromination | Vasicinone | [2] |

| Deoxyvasicinone | Coupling with other alkaloids | Rutecarpine, Isaindigotone | [2] |

Green Chemistry Approaches to Deoxyvasicinone Synthesis

The application of green chemistry principles to the synthesis of deoxyvasicinone reflects a growing emphasis on sustainability, efficiency, and environmental responsibility in synthetic organic chemistry. Green chemistry approaches aim to minimize the use of hazardous reagents, reduce waste, and improve the overall safety and sustainability of chemical processes.

Microwave-assisted synthesis, as discussed above, is inherently greener than traditional heating methods due to its energy efficiency and reduced reaction times [4] [5]. The use of one-pot procedures further enhances the green credentials of deoxyvasicinone synthesis by eliminating the need for intermediate purification and reducing solvent consumption.

Recent advances have also focused on the use of benign solvents, such as water or ethanol, and on the development of catalytic methods that avoid the use of stoichiometric oxidants or dehydrating agents. For example, the use of enzymatic resolution for the preparation of vasicinone from deoxyvasicinone represents a biocatalytic approach that aligns with green chemistry principles [2].

Efforts to develop recyclable catalysts, solvent-free conditions, and atom-economical reactions are ongoing, and these innovations are expected to further improve the environmental profile of deoxyvasicinone synthesis in the future.

Table 7. Green Chemistry Approaches to Deoxyvasicinone Synthesis

| Approach | Green Chemistry Principle | Benefit | Reference |

|---|---|---|---|

| Microwave-assisted synthesis | Energy efficiency | Reduced reaction time, lower energy use | [4] [5] |

| One-pot synthesis | Waste minimization | Fewer purification steps, less solvent | [2] |

| Biocatalysis | Use of enzymes | Mild conditions, high selectivity | [2] |

Anti-Inflammatory Mechanisms

Molecular Targets in Inflammation

Deoxyvasicinone demonstrates significant anti-inflammatory activity through targeting multiple molecular pathways associated with inflammatory responses [1]. The compound exhibits inhibitory effects on key inflammatory mediators, including nuclear factor kappa B (NF-κB) signaling cascades [2]. Studies have identified that deoxyvasicinone targets prostaglandin-endoperoxide synthase 2 (PTGS2), toll-like receptor 4 (TLR4), and nuclear factor erythroid 2-related factor 2 (NFE2L2) as primary molecular targets in inflammatory processes [2].

The compound's anti-inflammatory activity is mediated through direct interaction with protein kinase C delta (PRKCD) and Kelch-like ECH-associated protein 1 (KEAP1), which are crucial regulators of cellular stress responses [2]. Deoxyvasicinone also demonstrates binding affinity to nuclear factor kappa B subunit 1 (NFKB1) and nuclear receptor subfamily 1 group I member 2 (NR1I2), indicating its multi-target approach to inflammation control [2].

Research has shown that deoxyvasicinone effectively modulates the expression of cyclooxygenase-1 (PTGS1) and androgen receptor (AR) pathways, contributing to its broad-spectrum anti-inflammatory effects [2]. The compound's interaction with cytochrome P450 3A4 (CYP3A4) suggests its involvement in metabolic pathways that regulate inflammatory responses [2].

Signaling Pathway Modulation

Deoxyvasicinone exerts its anti-inflammatory effects through comprehensive modulation of multiple signaling pathways. The compound significantly impacts the advanced glycation end products-receptor for advanced glycation end products (AGE-RAGE) signaling pathway, which plays a crucial role in diabetic complications and inflammatory processes [1]. This pathway modulation results in reduced inflammatory cytokine production and decreased oxidative stress responses [1].

The compound demonstrates potent inhibition of the NEDD8-activating enzyme (NAE) pathway, which controls protein degradation through cullin-RING ubiquitin E3 ligases [3] [4]. This inhibition leads to disruption of nuclear factor kappa B signaling and subsequent reduction in pro-inflammatory gene expression [4]. Deoxyvasicinone treatment results in accumulation of tumor suppressor proteins and activation of apoptotic pathways in inflammatory cells [4].

Studies have revealed that deoxyvasicinone modulates the mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK signaling cascades [4]. These pathway modifications result in decreased production of inflammatory mediators and enhanced resolution of inflammatory responses [4].

Antimicrobial Properties

Antibacterial Mechanisms

Deoxyvasicinone exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial pathogens [6]. The compound demonstrates minimum inhibitory concentrations (MIC) ranging from 100 to 500 μg/mL against various bacterial strains, with enhanced activity against Staphylococcus aureus and Escherichia coli . The antibacterial mechanism involves disruption of bacterial cell membrane integrity and interference with essential metabolic processes .

The compound's antibacterial activity is attributed to its quinazoline scaffold, which enables interaction with bacterial DNA gyrase and topoisomerase enzymes [6]. Deoxyvasicinone demonstrates preferential activity against Gram-negative bacteria, with bacteriostatic rather than bactericidal effects predominating [6]. This selectivity is attributed to the compound's ability to penetrate bacterial cell walls and accumulate in the cytoplasm [6].

Research has shown that deoxyvasicinone exhibits enhanced antibacterial activity when combined with conventional antibiotics, suggesting potential synergistic effects [6]. The compound demonstrates minimal development of bacterial resistance, indicating its potential for long-term therapeutic applications [6].

| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 125 | 250 | 18 |

| Escherichia coli | 250 | 500 | 15 |

| Pseudomonas aeruginosa | 500 | 1000 | 12 |

| Candida albicans | 100 | 200 | 20 |

Structure-Activity Relationships for Antimicrobial Effects

The antimicrobial activity of deoxyvasicinone is closely related to its pyrrolo[2,1-b]quinazolin-9-one core structure [7]. Modifications at the C-3 position of the pyrrolidine ring significantly influence antibacterial potency, with electron-withdrawing substituents generally enhancing activity [7]. The presence of the fused quinazoline ring system is essential for antimicrobial activity, as structural analogs lacking this moiety demonstrate substantially reduced antibacterial effects [7].

Studies have demonstrated that introduction of aminoacetamide groups at position 6 of the deoxyvasicinone scaffold results in enhanced antimicrobial activity [8]. Derivatives with methyl and ethyl substituents on the aminoacetamide moiety show improved selectivity against specific bacterial strains [8]. The structure-activity relationship analysis reveals that optimal antimicrobial activity requires a balance between lipophilicity and hydrophilicity in the substituent groups [8].

Research indicates that deoxyvasicinone derivatives with benzenesulfonamide substituents demonstrate enhanced antimicrobial properties compared to the parent compound [9]. These modifications result in improved bacterial cell penetration and increased binding affinity to bacterial target proteins [9].

| Compound | Substitution | AChE IC50 (nM) | BChE IC50 (nM) | Aβ Aggregation Inhibition (%) |

|---|---|---|---|---|

| Deoxyvasicinone | Parent | 150.00 | 200.00 | 30 |

| Compound 12h | 6-Aminoacetamide | 5.31 | 4.35 | 55 |

| Compound 12n | 6-Methylaminoacetamide | 4.09 | 12.50 | 48 |

| Compound 12q | 6-Ethylaminoacetamide | 7.61 | 2.35 | 64 |

Anti-Melanogenic Activities

Effects on Melanin Biosynthesis

Deoxyvasicinone demonstrates significant anti-melanogenic effects through inhibition of melanin biosynthesis in both murine and human melanocyte cell lines [10] [11]. The compound reduces melanin content in B16F10 and MNT-1 cells in a concentration-dependent manner, with maximum inhibition observed at 1000 μM concentration [10]. Treatment with deoxyvasicinone results in 60% reduction in melanin content in B16F10 cells and 55% reduction in MNT-1 cells while maintaining cell viability above 80% [10].

The anti-melanogenic mechanism of deoxyvasicinone does not involve direct inhibition of tyrosinase enzymatic activity [10]. Instead, the compound exerts its effects through downregulation of melanogenic enzyme expression at the transcriptional level [10]. This unique mechanism distinguishes deoxyvasicinone from conventional tyrosinase inhibitors such as kojic acid and arbutin [10].

Studies in co-culture systems of MNT-1 melanocytes and HaCaT keratinocytes demonstrate that deoxyvasicinone effectively reduces melanosome transfer between cells [10]. The compound attenuates dendrite formation and reduces the number of melanin particles transferred to keratinocytes, indicating its potential for preventing hyperpigmentation disorders [10].

| Cell Line | Concentration (μM) | Melanin Content Inhibition (%) | Cell Viability (%) | Treatment Duration (h) |

|---|---|---|---|---|

| B16F10 | 250 | 25 | 95 | 48 |

| B16F10 | 500 | 45 | 90 | 48 |

| B16F10 | 1000 | 60 | 80 | 48 |

| MNT-1 | 250 | 20 | 95 | 48 |

| MNT-1 | 500 | 40 | 90 | 48 |

| MNT-1 | 1000 | 55 | 85 | 48 |

| Melanoderm 3D | 1000 | 65 | 90 | 240 |

Molecular Mechanisms in Melanogenesis Inhibition

The anti-melanogenic activity of deoxyvasicinone is mediated through selective inhibition of key melanogenic enzymes at the transcriptional level [10] [11]. Real-time polymerase chain reaction analysis reveals that deoxyvasicinone significantly suppresses messenger ribonucleic acid expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) [10]. The compound demonstrates time-dependent inhibition, with maximum suppression observed at 48 hours for TYR and 24 hours for TRP-1 and TRP-2 [10].

The molecular mechanism involves modulation of the microphthalmia-associated transcription factor (MITF) pathway, which serves as the master regulator of melanogenic enzyme expression [10]. Deoxyvasicinone treatment results in downregulation of MITF expression, leading to subsequent reduction in downstream melanogenic enzyme transcription [10]. This regulatory cascade explains the compound's ability to inhibit melanogenesis without directly affecting tyrosinase enzymatic activity [10].

Research indicates that deoxyvasicinone may interfere with cyclic adenosine monophosphate-protein kinase A-cyclic adenosine monophosphate response element-binding protein (cAMP-PKA-CREB) signaling pathways that regulate MITF expression [10]. The compound's effects on melanocyte activation suggest broader impacts on cellular signaling networks controlling pigmentation [10].

| Target Gene | Expression Fold Change 18h | Expression Fold Change 24h | Expression Fold Change 48h | Statistical Significance |

|---|---|---|---|---|

| TYR | 1.0 | 0.9 | 0.5 | p<0.05 |

| TRP-1 | 0.8 | 0.6 | 0.4 | p<0.01 |

| TRP-2 | 0.7 | 0.5 | 0.3 | p<0.01 |

| MITF | 1.0 | 0.8 | 0.6 | p<0.05 |

Cellular Studies and 3D Model Evaluations

Comprehensive cellular studies using deoxyvasicinone demonstrate its anti-melanogenic efficacy across multiple experimental models [10] [11]. Microscopic analysis using Fontana-Masson staining reveals significant reduction in melanin accumulation and dendrite formation in α-melanocyte-stimulating hormone-stimulated B16F10 cells [10]. The compound effectively attenuates melanocyte activation, as evidenced by decreased cellular branching and reduced melanosome distribution [10].

Three-dimensional skin model evaluations using the Melanoderm™ system provide clinically relevant data on deoxyvasicinone's skin-lightening potential [10]. Repeated topical application of deoxyvasicinone for 10 days results in significant skin brightening comparable to kojic acid, a well-established skin-lightening agent [10]. Histological examination confirms reduced melanin content in the basal layer of the artificial skin model without compromising tissue integrity [10].

The artificial 3D pigmented skin model demonstrates that deoxyvasicinone achieves a ΔL value change of +1.2 compared to -0.5 in control groups, indicating measurable skin lightening effects . Tyrosinase activity measurements in the 3D model show reduction from 0.75 to 0.32 absorbance units, confirming the compound's biological activity in tissue-like environments . Melanosome accumulation analysis using hematoxylin and eosin staining reveals transition from high to low melanosome density following deoxyvasicinone treatment .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.59 (LogP)